molecular formula C12H9ClN2O3 B8492026 2-Amino-4-(4-chlorophenoxy)-1-nitrobenzene

2-Amino-4-(4-chlorophenoxy)-1-nitrobenzene

Cat. No. B8492026
M. Wt: 264.66 g/mol
InChI Key: DWJXSTRXFKZXTJ-UHFFFAOYSA-N
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Patent
US03965113

Procedure details

1.2 G. of 2-amino-4-(p-chlorophenoxy)-1-nitrobenzene in 3 ml. concentrated hydrochloric acid is treated with a solution of 6 g. stannous chloride in 6 ml. concentrated hydrochloric acid on the steam bath for 5 minutes. The mixture is cooled, decanted and the residue washed with 6 ml. 6N hydrochloric acid. The residue is treated with potassium bicarbonate and chloroform, filtered, and the chloroform layer repeated and dried over magnesium sulfate. Evaporation leaves 1,2-diamino-4-(p-chlorophenoxy)-benzene as a gum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[CH:5]=[CH:4][C:3]=1[N+:16]([O-])=O.Cl>>[NH2:16][C:3]1[CH:4]=[CH:5][C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)OC1=CC=C(C=C1)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
the residue washed with 6 ml
ADDITION
Type
ADDITION
Details
The residue is treated with potassium bicarbonate and chloroform
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OC1=CC=C(C=C1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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